N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide (CAS Number: 634896-50-7) is a complex organic compound with the following chemical formula:
C32H28N4O3
.Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of appropriate starting materials, such as benzaldehyde derivatives and hydrazine, followed by cyclization to form the pyrazole ring. The specific reaction conditions and reagents used may vary depending on the synthetic strategy employed.
Industrial Production Methods:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for exploratory purposes
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: N’-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide may undergo oxidation or reduction reactions, leading to modifications in its functional groups.
Substitution Reactions: The compound’s aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Hydrolysis: The carbohydrazide moiety may be susceptible to hydrolysis under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Lewis acids (e.g., AlCl₃) or nucleophiles (e.g., amines).
Hydrolysis: Acidic or basic conditions.
Major Products:: The specific products formed during these reactions depend on the reaction conditions and the substituents present in the compound.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing novel drugs targeting specific biological pathways.
Materials Science: For functional materials due to its unique structure.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While N’-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is unique in its structure, similar compounds include:
3-{4-[(4-Methylbenzyl)oxy]phenyl}-N’-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide: (CAS Number: 634896-90-5) .
N’-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide: (CAS Number: 1359974-09-6) .
Properties
Molecular Formula |
C32H28N4O3 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C32H28N4O3/c1-23-7-9-26(10-8-23)22-39-29-17-13-27(14-18-29)30-19-31(35-34-30)32(37)36-33-20-24-11-15-28(16-12-24)38-21-25-5-3-2-4-6-25/h2-20H,21-22H2,1H3,(H,34,35)(H,36,37)/b33-20+ |
InChI Key |
SSBJWJXZQHQATE-FMFFXOCNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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